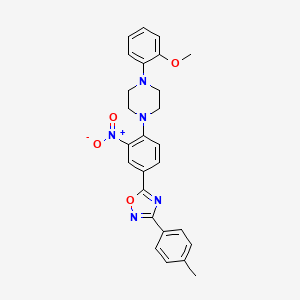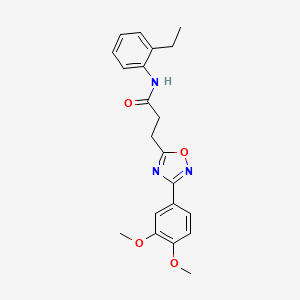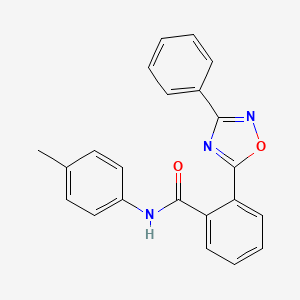
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)benzamide, commonly known as PTBO, is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of drug discovery. PTBO is a heterocyclic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用机制
The mechanism of action of PTBO is not fully understood. However, it has been proposed that PTBO exerts its biological activities by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, tuberculosis bacteria, or fungi. PTBO has been shown to inhibit the activity of tubulin, a protein involved in cell division, which may explain its anticancer activity. It has also been found to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase, which is essential for the survival of tuberculosis bacteria.
Biochemical and Physiological Effects:
PTBO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective layers formed by bacteria that make them resistant to antibiotics. PTBO has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective drug candidate.
实验室实验的优点和局限性
The advantages of using PTBO in lab experiments include its diverse biological activities, low toxicity, and potential as a lead compound for drug discovery. However, the limitations of using PTBO include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
未来方向
The future directions for research on PTBO include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its biological activities. PTBO can also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which can enhance its efficacy as a drug candidate. Furthermore, the potential of PTBO as a diagnostic tool for cancer and tuberculosis can be explored by developing imaging agents that specifically target cancer cells or tuberculosis bacteria. Overall, PTBO has great potential as a lead compound for drug discovery and further research is needed to fully realize its potential.
合成方法
The synthesis of PTBO can be achieved through a multistep reaction process. The first step involves the synthesis of 2-amino-5-phenyl-1,3,4-oxadiazole, which is then reacted with p-toluidine to form N-(p-tolyl)-2-amino-5-phenyl-1,3,4-oxadiazole. Finally, the product is reacted with benzoyl chloride to obtain PTBO. The purity of the product can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
PTBO has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anticancer, antitubercular, and antifungal activities. PTBO has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. It has also been found to be effective against drug-resistant tuberculosis and fungal infections. PTBO has been identified as a potential lead compound for the development of new drugs to treat these diseases.
属性
IUPAC Name |
N-(4-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-13-17(14-12-15)23-21(26)18-9-5-6-10-19(18)22-24-20(25-27-22)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYIYGDDMYNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

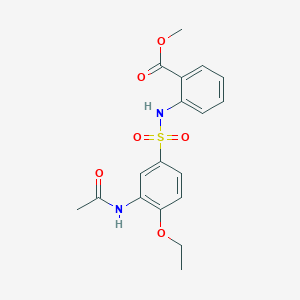
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
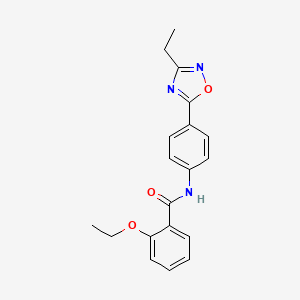
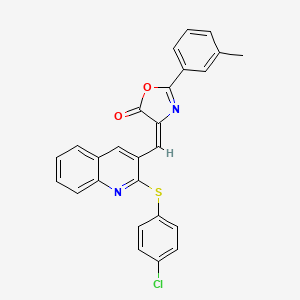

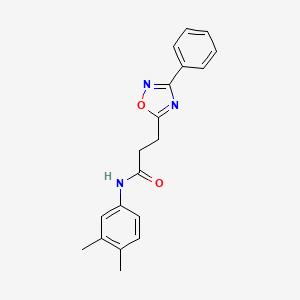
![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)
![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)




